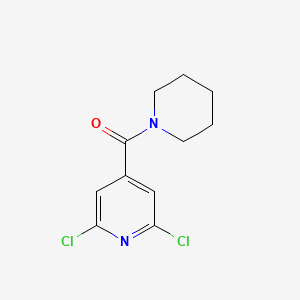

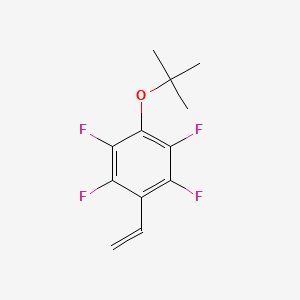

![molecular formula C11H15FN2O2S B1304082 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine CAS No. 849938-78-9](/img/structure/B1304082.png)

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Vue d'ensemble

Description

The compound 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antipsychotic, and vasodilator effects, as well as their role in imaging studies for the dopamine D4 receptors and serotoninergic receptors .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including the use of palladium catalysis, electrophilic fluorination, and condensation reactions. For instance, the synthesis of related compounds has been achieved through a four-step approach, utilizing palladium catalysis to introduce a trimethylstannyl leaving group . Another method involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in alcohol or hexamethylphosphoramide . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related piperazine derivatives. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide revealed a monoclinic system with layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation to form new compounds such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . Additionally, they can be functionalized to create sulfonamide groups, as seen in the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, which exhibit high affinities for serotonin receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms and sulfonamide groups can significantly affect their polarity, solubility, and reactivity. These properties are crucial for their biological activity and potential as therapeutic agents. The synthesized compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, to confirm their structures . Additionally, the compounds' antibacterial and anthelmintic activities have been evaluated, with some derivatives showing potent antimicrobial activities .

Applications De Recherche Scientifique

1. Development of Analytical Methods

A study by Kline, Kusma, and Matuszewski (1999) described a method for determining a non-peptide oxytocin receptor antagonist in human plasma. This antagonist is closely related to the chemical structure of interest. This method employs liquid-liquid extraction and automated pre-column chemical derivatization for fluorescence detection (Kline, Kusma, & Matuszewski, 1999).

2. Synthesis and Biological Activities

Wu Qi (2014) reported the synthesis of novel piperazine derivatives, including those with structures similar to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. These compounds were evaluated for their antibacterial activities, demonstrating the potential for therapeutic applications (Wu Qi, 2014).

3. Acaricidal Activity

Suzuki et al. (2021) synthesized phenylpiperazine derivatives and evaluated their acaricidal activity. These derivatives showed promising activity against certain pests, highlighting the potential of such compounds in agricultural applications (Suzuki, Ootaka, Onoue, & Onoue, 2021).

4. In Vitro Metabolism Studies

Research by Hvenegaard et al. (2012) explored the in vitro metabolism of a novel antidepressant, which is structurally related to the chemical of interest. This study provides insights into the metabolic pathways and the enzymes involved, which is crucial for drug development (Hvenegaard et al., 2012).

5. Radiochemical Synthesis

Haka, Kilbourn, Watkins, and Toorongian (1989) investigated the synthesis of radio-tracers for the dopamine uptake system, utilizing derivatives of piperazine. This research contributes to the development of diagnostic tools in neurology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylsulfonylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTMMTKMPVAHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382248 | |

| Record name | 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine | |

CAS RN |

849938-78-9 | |

| Record name | 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

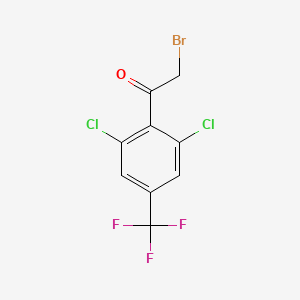

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

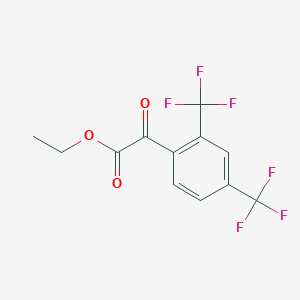

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

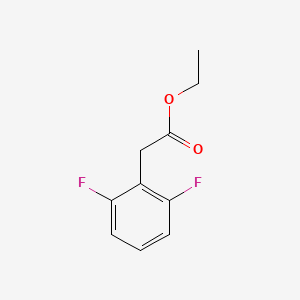

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)